molecular formula C13H13NO B3368337 [3-(3-Aminophenyl)phenyl]methanol CAS No. 208941-45-1

[3-(3-Aminophenyl)phenyl]methanol

Cat. No.: B3368337
CAS No.: 208941-45-1
M. Wt: 199.25 g/mol
InChI Key: HQVVZRVJRPKQJD-UHFFFAOYSA-N
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Description

[3-(3-Aminophenyl)phenyl]methanol: is an organic compound with the molecular formula C13H13NO It consists of a phenyl group substituted with an aminophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of [3-(3-Nitrophenyl)phenyl]methanol: One common method involves the reduction of [3-(3-Nitrophenyl)phenyl]methanol using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out under mild conditions to avoid over-reduction.

    Amination of [3-(3-Bromophenyl)phenyl]methanol: Another method involves the amination of [3-(3-Bromophenyl)phenyl]methanol using an amine source such as ammonia or an amine derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of [3-(3-Aminophenyl)phenyl]methanol typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3-Aminophenyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form [3-(3-Aminophenyl)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in this compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes

    Reduction: [3-(3-Aminophenyl)phenyl]methane

    Substitution: Various acylated or alkylated derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(3-Aminophenyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a building block for the synthesis of biological probes that help in studying various biological processes.

Medicine:

    Drug Development: Due to its structural features, this compound is explored for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [3-(3-Aminophenyl)phenyl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    [3-(4-Aminophenyl)phenyl]methanol: Similar structure but with the amino group in the para position.

    [3-(3-Hydroxyphenyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amino group.

    [3-(3-Methylphenyl)phenyl]methanol: Similar structure but with a methyl group instead of an amino group.

Uniqueness:

    Position of Amino Group: The meta position of the amino group in [3-(3-Aminophenyl)phenyl]methanol provides unique electronic and steric properties compared to its para or ortho analogs.

    Functional Group Versatility: The presence of both amino and hydroxymethyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[3-(3-aminophenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8,15H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVVZRVJRPKQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362708
Record name [3-(3-aminophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208941-45-1
Record name [3-(3-aminophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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